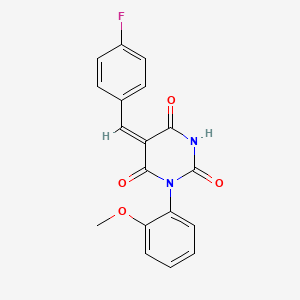

![molecular formula C19H13F5N4O3 B4543249 methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4543249.png)

methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate

Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate involves complex organic reactions. These processes often include the formation of pyrazole derivatives, as demonstrated in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, where a pyrazole carbonyl chloride reacts with ammonium thiocyanate and ethyl 3-aminobut-2-enoate (İ. Koca et al., 2014). Additionally, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been applied to synthesize 1-benzyl-4-methylimidazoles with different substituents, indicating a versatile approach to constructing complex molecules (S. Zaman et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate is characterized by the presence of hydrogen-bonded configurations. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure with molecules linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, forming edge-fused rings (J. Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves the interaction of functional groups leading to the formation of various heterocyclic systems. For example, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been utilized to prepare a wide range of substituted heterocycles, demonstrating the versatility of these compounds in synthesizing complex molecular structures (R. Toplak et al., 1999).

Physical Properties Analysis

The physical properties of compounds like methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate, such as solubility and crystallinity, are often influenced by their molecular structures. The presence of hydrogen bonds, for example, can significantly affect the compound's solubility and crystallization behavior. While specific data on this compound is not provided, similar compounds show complex hydrogen bonding patterns that contribute to their physical properties (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds are closely related to their functional groups and molecular structure. The presence of amino, nitro, and carbonyl groups, for example, plays a crucial role in their reactivity, participating in various chemical reactions and forming diverse chemical structures (R. Toplak et al., 1999).

properties

IUPAC Name |

methyl 2-[[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N4O3/c1-31-18(29)9-4-2-3-5-11(9)25-19(30)26-12-6-7-28(27-12)8-10-13(20)15(22)17(24)16(23)14(10)21/h2-7H,8H2,1H3,(H2,25,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDZPSZOECLXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)

![methyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B4543177.png)

![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)

![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4543193.png)

![1-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543195.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4543238.png)

![5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4543239.png)

![5,7-dimethyl-2-[(4-vinylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4543243.png)

![methyl (7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B4543253.png)

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4543259.png)

![2-{1-benzyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4543272.png)